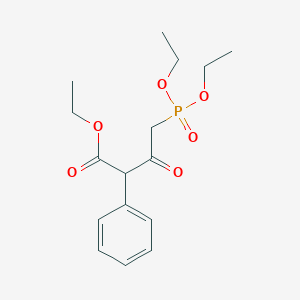
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group, a phenyl ring, and a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite attacks the carbonyl carbon of the ethyl acetoacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
- Ethyl 3-(Diethoxyphosphoryl)-3,3-difluoropyruvate
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
Comparison: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is unique due to its specific structural features, such as the presence of a phenyl ring and a butanoate ester. This distinguishes it from other phosphonate esters, which may lack these functional groups.
特性
分子式 |
C16H23O6P |
|---|---|
分子量 |
342.32 g/mol |
IUPAC名 |
ethyl 4-diethoxyphosphoryl-3-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C16H23O6P/c1-4-20-16(18)15(13-10-8-7-9-11-13)14(17)12-23(19,21-5-2)22-6-3/h7-11,15H,4-6,12H2,1-3H3 |
InChIキー |
LCEVKJLWGZCODI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
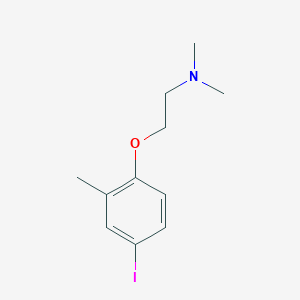



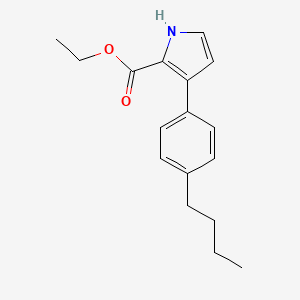
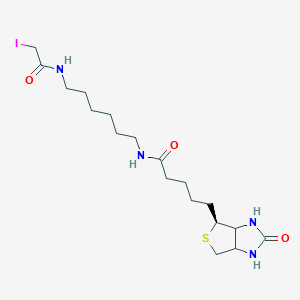

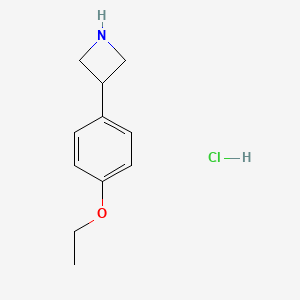
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)


![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
